molecular formula C12H14BrN7O4 B10952967 (1Z)-N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide

(1Z)-N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide

Cat. No.: B10952967
M. Wt: 400.19 g/mol
InChI Key: IHSGVMCFALMLMZ-UHFFFAOYSA-N
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Description

The compound (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is a complex organic molecule featuring multiple functional groups, including bromine, nitro, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Nitro Group Introduction: The nitro group can be introduced via nitration reactions using nitric acid or a nitrating mixture.

    Coupling Reactions: The final step involves coupling the pyrazole derivatives through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group suggests possible applications in studying nitroaromatic compound metabolism.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. The pyrazole ring is a common scaffold in drug design, and modifications of this compound could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The bromine and nitro groups could participate in interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1Z)-N’-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups with the pyrazole rings makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C12H14BrN7O4

Molecular Weight

400.19 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 4-bromo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H14BrN7O4/c1-6-11(20(22)23)7(2)19(15-6)5-9(14)17-24-12(21)10-8(13)4-18(3)16-10/h4H,5H2,1-3H3,(H2,14,17)

InChI Key

IHSGVMCFALMLMZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=NN(C=C2Br)C)/N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=NN(C=C2Br)C)N)C)[N+](=O)[O-]

Origin of Product

United States

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